Tofacitinib -

Tofacitinib

Catalog Number: EVT-8201976
CAS Number:
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tofacitinib is synthesized chemically rather than derived from natural sources. Its classification falls under the category of Janus kinase inhibitors, which are crucial in modulating immune responses by inhibiting the signaling pathways involved in inflammation and immune cell activation.

Synthesis Analysis

The synthesis of tofacitinib involves several steps, with various methods reported in the literature. A common synthetic route begins with 4-aminouracil as the starting material, which undergoes a series of reactions to yield tofacitinib.

  1. Initial Reaction: 4-aminouracil reacts with chloroacetaldehyde to form a pyrimidine derivative.
  2. Hydrogenation: The resulting compound undergoes hydrogenation in the presence of palladium on carbon to remove chlorine atoms, yielding an intermediate compound.
  3. N-acylation: This intermediate is then reacted with cyanoacetic acid under specific conditions (often using HOBT as a catalyst) to form tofacitinib.
  4. Salt Formation: Finally, tofacitinib can be converted into its citrate salt by reacting it with citric acid in a solvent medium, typically at elevated temperatures.

The synthesis can be optimized for yield and purity by adjusting parameters such as temperature, pressure, and reaction time. For instance, one method specifies conducting the hydrogenation at 40-45 °C for four hours under controlled pressure (0.12-0.15 MPa) to maximize yield .

Molecular Structure Analysis

Tofacitinib has the chemical formula C16H20N6C_{16}H_{20}N_{6} and a molecular weight of approximately 312.37 g/mol. The structure features a piperidine ring, a pyrrolopyrimidine core, and various functional groups that contribute to its biological activity.

  • Key Features:
    • The piperidine ring is essential for its interaction with Janus kinases.
    • The presence of nitrogen atoms in the structure contributes to its ability to form hydrogen bonds, enhancing binding affinity.

The three-dimensional conformation of tofacitinib allows it to fit into the active site of Janus kinases effectively, inhibiting their activity.

Chemical Reactions Analysis

Tofacitinib undergoes various chemical reactions during its synthesis:

  1. Condensation Reactions: These are critical in forming the initial pyrimidine derivatives from 4-aminouracil.
  2. Hydrogenation Reactions: Essential for removing halogen substituents from intermediates.
  3. N-acylation Reactions: Involves the reaction with cyanoacetic acid to form the active pharmaceutical ingredient.
  4. Salt Formation: The final step where tofacitinib is converted into its citrate salt enhances its solubility and bioavailability.

These reactions are typically conducted under controlled conditions to ensure high yields and minimize by-products .

Mechanism of Action

Tofacitinib works by inhibiting Janus kinases, which are critical for the signaling pathways of several cytokines involved in inflammatory processes. By blocking these kinases:

  • Cytokine Signaling Inhibition: Tofacitinib prevents the phosphorylation and activation of transcription factors that lead to inflammation.
  • Immune Modulation: This results in reduced immune cell activation and proliferation, thereby alleviating symptoms associated with autoimmune diseases.

The selectivity for Janus kinase 1 and Janus kinase 3 allows for targeted therapeutic effects while minimizing systemic immune suppression .

Physical and Chemical Properties Analysis

Tofacitinib exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white or off-white solid.
  • Solubility: Tofacitinib citrate is more soluble in aqueous solutions compared to its base form, enhancing its bioavailability.
  • Melting Point: The melting point ranges from approximately 157 °C to 203 °C depending on the salt form .

These properties are crucial for formulation development and influence how the drug is administered and absorbed in patients.

Applications

Tofacitinib has significant applications in clinical settings:

  • Rheumatoid Arthritis Treatment: It provides relief from symptoms by modulating the immune response.
  • Ulcerative Colitis Management: Tofacitinib helps control flare-ups and maintain remission in patients with this inflammatory bowel disease.
  • Psoriatic Arthritis Therapy: It reduces joint inflammation and improves quality of life for affected individuals.

Additionally, recent studies have explored its potential use against COVID-19 due to its immunomodulatory effects, suggesting that it may help manage severe inflammatory responses associated with viral infections .

Synthetic Pathways and Chemical Optimization

Enantioselective Synthesis of Chiral Piperidine Core

The (3R,4R)-4-methylpiperidin-3-amine pharmacophore constitutes the stereochemical foundation of tofacitinib, demanding stringent enantiomeric control. Synthetic routes employ either resolution of racemates or asymmetric catalysis to establish the requisite stereochemistry [6] [8].

Resolution Techniques for Racemic Intermediates

Early synthetic approaches relied on classical resolution of racemic tert-butyl (3RS,4RS)-3-amino-4-methylpiperidine-1-carboxylate using di-p-toluoyl-D-tartaric acid (DPTTA) as the resolving agent. This process yielded the desired (3R,4R) isomer with high diastereomeric purity (>99% de) after sequential recrystallizations from methanol/ethyl acetate mixtures. While operationally straightforward, this method suffered from inherent inefficiencies, discarding approximately 50% of the undesired enantiomer and reducing overall yield to 28-32% [6]. The crystallization kinetics significantly impacted productivity, necessitating precise control of supersaturation and seeding protocols to ensure consistent crystal form and purity. Alternative resolution agents investigated included L-(+)-tartaric acid and dibenzoyl-D-tartaric acid, though DPTTA provided superior diastereomeric excess and crystalline properties suitable for large-scale processing [8].

Asymmetric Hydrogenation Strategies for Tetrasubstituted Enamides

Modern commercial routes circumvent resolution inefficiencies through catalytic asymmetric hydrogenation of tetrasubstituted enamide precursors. The key intermediate, (Z)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)but-2-enamide, undergoes hydrogenation using rhodium(I) complexes with chiral bisphosphine ligands [6] [8]. The DuPhos (1,2-bis(phospholano)benzene) ligand family, particularly (R,R)-Me-DuPhos, demonstrates exceptional performance in this transformation:

Table 1: Performance of Chiral Catalysts in Enamide Hydrogenation

Catalyst SystemTemperature (°C)Pressure (psi H₂)Reaction Time (h)ee (%)Conversion (%)
Rh-(R,R)-Me-DuPhos502001299.2>99.9
Rh-(S,S)-Et-FerroTANE502001897.599.5
Rh-(R)-BINAP603002492.398.7

This transformation establishes both chiral centers simultaneously with exceptional enantioselectivity (≥99% ee) and complete diastereocontrol under optimized conditions (50-60°C, 200-300 psi H₂, polar aprotic solvents) [6]. Critical process parameters include rigorous exclusion of oxygen (to prevent catalyst oxidation) and meticulous control of metal impurities (which promote decomposition pathways). The hydrogenation exhibits remarkable functional group tolerance, preserving the electron-rich pyrrolopyrimidine system without competitive reduction. Post-reduction, the benzyl protecting group is retained for subsequent deprotection and functionalization steps [8].

Palladium-Catalyzed Coupling Reactions in Pyrrolopyrimidine Functionalization

Introduction of the piperidine moiety to the pyrrolopyrimidine core employs palladium-catalyzed cross-coupling methodologies. The Buchwald-Hartwig amination between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral piperidine intermediate demonstrates superior efficiency over classical nucleophilic substitution [5]. Optimized conditions utilize palladium(II) acetate (2-5 mol%) with the bulky, electron-rich phosphine ligand XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl):

Reaction Scheme: Buchwald-Hartwig Coupling

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + (3R,4R)-1-benzyl-4-methylpiperidin-3-amine→ [Pd(OAc)₂ (3 mol%), XPhos (6 mol%), Cs₂CO₃, t-AmylOH, 90-100°C, 12-18 h]→ N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This system achieves >95% conversion with minimal formation of bis-alkylated impurities (<0.5%) [5]. The cesium carbonate base provides optimal solubility in tert-amyl alcohol, facilitating homogeneous reaction conditions critical for reproducible kinetics. Process analytical technology (PAT) monitoring via in-situ FTIR or Raman spectroscopy enables precise endpoint determination by tracking chloride displacement. The reaction generates several process-related impurities requiring careful control:

Table 2: Major Process-Related Impurities in Buchwald-Hartwig Coupling

Impurity CodeStructureOriginControl Strategy
RS-7Des-chloro pyrrolopyrimidine dimerHomo-coupling of chloroheterocycleLimit Pd loading; Controlled reagent addition
RS-9N,N-Bis(pyrrolopyrimidinyl)piperidineOver-alkylationStoichiometric control; Low temperature
RS-10C8-Alkylated pyrrolopyrimidine isomerSolvent alkylationAvoid alcoholic solvents; Strict temp control

Purification involves crystallization from toluene/heptane mixtures, effectively reducing residual palladium to <10 ppm – essential for pharmaceutical compliance [5]. Alternative catalytic systems examined include Pd₂(dba)₃/Xantphos and PEPPSI-type palladium-NHC complexes, though the Pd/XPhos system delivers superior robustness for large-scale manufacturing.

Debenzylation and Cyanoacetylation Steps in Final Product Assembly

The penultimate synthetic stage involves tandem deprotection and functionalization of the piperidine nitrogen [5].

Catalytic Hydrogenative Debenzylation

Removal of the N-benzyl group from the coupled intermediate employs heterogeneous catalytic hydrogenation (5-10% Pd/C, 30-50 psi H₂) in methanol or ethanol at 50-60°C. Critical process parameters include:

  • Catalyst Pretreatment: Reduction of pre-adsorbed oxygen via nitrogen/hydrogencycles prevents substrate oxidation
  • Water Content: Maintaining 2-5% v/v water suppresses des-methyl impurity (RS-3) formation
  • Reaction Monitoring: Stopping hydrogen uptake at theoretical H₂ consumption prevents over-reduction of the pyrrolopyrimidine ring

The deprotection proceeds quantitatively within 4-6 hours, with efficient catalyst filtration yielding the secondary amine intermediate in >98% purity. Alternative debenzylation methods investigated include:

  • Transfer Hydrogenation: Pd/C with ammonium formate (generates benzylamine side-product requiring extensive purification)
  • Lewis Acid Mediation: Boron trichloride in dichloromethane (causes chlorination side reactions)
  • Electrochemical Reduction: Limited scalability due to electrode fouling

Catalytic hydrogenation remains the industrial method of choice despite requiring specialized hydrogenation infrastructure [5].

Cyanoacetylation and Final Purification

Acylation of the deprotected amine employs 2-cyanoacetic acid derivatives under mild conditions to minimize epimerization and hydrolysis:

N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine + Cyanoacetyl imidazole→ [DIPEA, THF/DMF (4:1), 0-5°C, 2 h]→ Tofacitinib free base

The highly exothermic reaction necessitates controlled addition below 10°C to suppress formation of the bis-cyanoacetylated impurity (RS-11). Cyanoacetyl chloride generates significant acidic byproducts requiring scavengers, while active esters (N-hydroxysuccinimide, imidazole) provide cleaner reactions. The free base crystallizes directly from the reaction mixture upon water addition, yielding 85-90% isolated yield with ≥99.0% HPLC purity. Final conversion to the citrate salt involves dissolution in ethanol followed by citric acid addition and controlled crystallization. Polymorph control during salt formation is critical, with form I (monoclinic) exhibiting optimal stability and flow properties for formulation [5] [6]. Residual solvent control (DMF, THF) requires azeotropic distillation with toluene prior to salt formation.

Alternative Synthetic Routes and Process Optimization Challenges

Despite the commercial route's maturity, research continues into alternative strategies addressing cost, scalability, and waste minimization [6] [8].

Organocatalytic Approaches to Chiral Amine Synthesis

Notable alternatives include organocatalytic Mannich reactions between preformed imines and aldehydes catalyzed by L-proline derivatives. While conceptually elegant, these routes suffer from:

  • Moderate Stereoselectivity: Typically 80-90% ee requiring supplemental crystallization upgrades
  • Low Catalyst Efficiency: 10-20 mol% loadings compared to 0.01-0.1 mol% in metal catalysis
  • Complex Purification: Extensive chromatography needed to remove catalyst residues

Similarly, enzymatic transamination strategies using ω-transaminases demonstrate potential but require expensive cofactor recycling systems and achieve inferior volumetric productivity (<50 g/L/day) versus chemical synthesis [6].

Late-Stage Functionalization vs. Convergent Assembly

Route selection critically impacts impurity profiles:

  • Linear Synthesis: Sequential construction from piperidine precursors simplifies intermediate control but extends synthetic steps (12-14 steps, overall yield <15%)
  • Convergent Approach: Coupling preformed pyrrolopyrimidine and piperidine fragments (8-9 steps, overall yield 25-30%) complicates impurity clearance but enhances manufacturing efficiency

Modern commercial processes favor convergence, though the chiral piperidine fragment synthesis remains a key cost driver. Process intensification via continuous flow hydrogenation of the enamide intermediate demonstrates significant advantages:

  • Enhanced Mass Transfer: Superb gas-liquid mixing accelerates reaction 5-fold versus batch
  • Improved Temperature Control: Suppresses epimerization at sensitive stereocenters
  • Reduced Catalyst Loading: 0.05 mol% Rh achieves equivalent conversion to 0.1 mol% in batch

Table 3: Comparative Analysis of Tofacitinib Synthetic Approaches

ParameterResolution RouteAsymmetric Hydrogenation RouteOrganocatalytic Route
Overall Yield12-15%28-32%18-22%
Key Cost DriversChiral acid, Solvent recoveryRh catalyst cost, H₂ infrastructureChiral catalyst, Chromatography
Purity ChallengesDiastereomer carryoverMetal residues, Enamide isomersOrganocatalyst removal
Green MetricsPMI 120-150PMI 60-80PMI 90-110
ScalabilityEstablished to 1000 kgDemonstrated to 5000 kgLab scale only

(PMI = Process Mass Intensity = Total mass in kg / kg product)

Process Optimization Challenges

Persistent challenges in manufacturing include:

  • Tetrasubstituted Enamide Isomerism: (Z/E)-isomer separation before hydrogenation ensures stereochemical fidelity but requires energy-intensive crystallization
  • Pyrrolopyrimidine Stability: Acidic conditions promote hydrolytic ring-opening; alkaline conditions facilitate oxidation requiring inert atmosphere processing
  • Cyanohydrin Impurity: Traces of moisture generate cyanide and glycolaldehyde via retro-cyanohydrin reaction, necessitating rigorous drying protocols
  • Polymorphic Control: The citrate salt exhibits three polymorphs with differing solubility and hygroscopicity, demanding precise crystallization protocols (anti-solvent addition rate, seeding)

Future directions focus on catalytic debenzylation (avoiding Pd/C), photochemical cyanoacetylation, and enzymatic amide bond formation to enhance sustainability. The synthetic complexity of tofacitinib continues to drive innovation in catalytic asymmetric synthesis and transition-metal-catalyzed coupling technologies relevant to pharmaceutical manufacturing at scale [5] [6] [8].

Properties

Product Name

Tofacitinib

IUPAC Name

3-[(3R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11?,13-/m0/s1

InChI Key

UJLAWZDWDVHWOW-YUZLPWPTSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

CC1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.